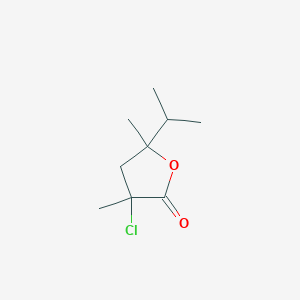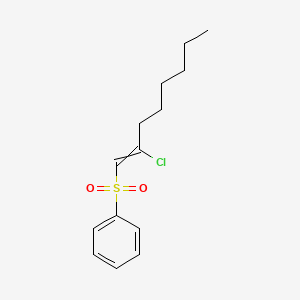
(2-Chlorooct-1-ene-1-sulfonyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Chlorooct-1-ene-1-sulfonyl)benzene is an organic compound that features a benzene ring substituted with a sulfonyl group and a chlorooctene chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chlorooct-1-ene-1-sulfonyl)benzene typically involves the reaction of benzene with a sulfonyl chloride derivative under specific conditions. One common method is the electrophilic aromatic substitution where benzene reacts with a sulfonyl chloride in the presence of a Lewis acid catalyst . The reaction conditions often include a temperature range of 0-5°C to control the reaction rate and prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
(2-Chlorooct-1-ene-1-sulfonyl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.
Substitution: Halogenation reagents like chlorine (Cl₂) or bromine (Br₂) in the presence of a catalyst are used for electrophilic substitution.
Major Products
The major products formed from these reactions include sulfone derivatives, sulfides, and various substituted benzene compounds depending on the specific reagents and conditions used.
Scientific Research Applications
(2-Chlorooct-1-ene-1-sulfonyl)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of (2-Chlorooct-1-ene-1-sulfonyl)benzene involves its interaction with molecular targets such as enzymes and proteins. The sulfonyl group can form strong covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of enzyme activity. This interaction is crucial in its application as an enzyme inhibitor in biological studies .
Comparison with Similar Compounds
Similar Compounds
- (2-Chlorooct-1-ene-1-sulfonyl)fluorobenzene
- (2-Chlorooct-1-ene-1-sulfonyl)methylbenzene
- (2-Chlorooct-1-ene-1-sulfonyl)ethylbenzene
Uniqueness
(2-Chlorooct-1-ene-1-sulfonyl)benzene is unique due to the presence of both a chlorooctene chain and a sulfonyl group on the benzene ring. This combination of functional groups provides distinct reactivity and potential for diverse applications compared to other similar compounds .
Properties
CAS No. |
88486-43-5 |
|---|---|
Molecular Formula |
C14H19ClO2S |
Molecular Weight |
286.8 g/mol |
IUPAC Name |
2-chlorooct-1-enylsulfonylbenzene |
InChI |
InChI=1S/C14H19ClO2S/c1-2-3-4-6-9-13(15)12-18(16,17)14-10-7-5-8-11-14/h5,7-8,10-12H,2-4,6,9H2,1H3 |
InChI Key |
PHZSQTYYPKZRNF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(=CS(=O)(=O)C1=CC=CC=C1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{1-[3,5-Bis(benzyloxy)phenyl]ethylidene}hydroxylamine](/img/structure/B14392737.png)
![1-[(3,3-Dimethylbutyl)tellanyl]-3,3-dimethylbutane](/img/structure/B14392739.png)
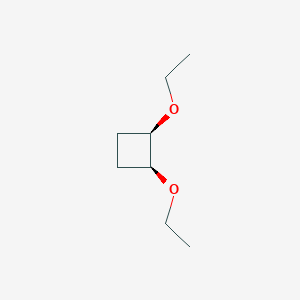
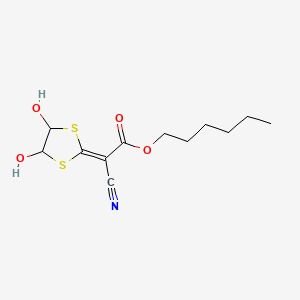
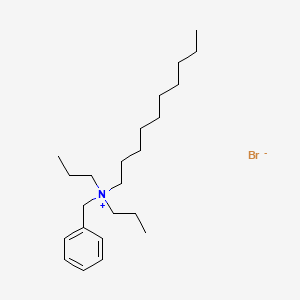
![(2R)-2-[(6-Phenylpyridin-2-yl)oxy]propan-1-ol](/img/structure/B14392777.png)
![2-Diazonio-1-[2-(methylamino)ethoxy]ethen-1-olate](/img/structure/B14392781.png)

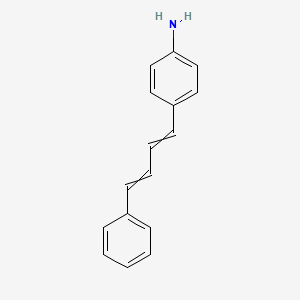
![2,2'-[(2-Bromo-1,3-phenylene)di(ethene-2,1-diyl)]dinaphthalene](/img/structure/B14392799.png)
![1-[3,3-Di(benzenesulfonyl)propyl]piperidine](/img/structure/B14392804.png)
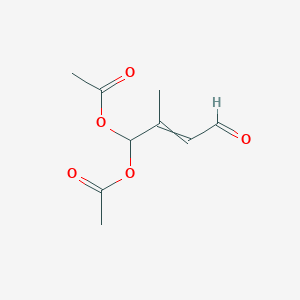
![N-[2-(2-Hydroxybutan-2-yl)phenyl]formamide](/img/structure/B14392813.png)
